molecular formula C6H3BrClNO4S B1288769 4-Bromo-2-nitrobenzene-1-sulfonyl chloride CAS No. 89465-98-5

4-Bromo-2-nitrobenzene-1-sulfonyl chloride

Cat. No. B1288769
CAS RN: 89465-98-5
M. Wt: 300.51 g/mol
InChI Key: FYVZBWPPMOFMPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves electrophilic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Scientific Research Applications

In these reactions, an electrophile attacks the aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked, resulting in a substitution product .

    Electrophilic Aromatic Substitution

    • Field: Organic Chemistry
    • Application: Compounds like “2-Nitrobenzenesulfonyl chloride” and “4-Nitrobenzenesulfonyl chloride” are often used as building blocks in organic chemistry . They are involved in electrophilic aromatic substitution reactions, a common type of reaction involving aromatic rings .
    • Method: In these reactions, an electrophile attacks the aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked, resulting in a substitution product .
    • Outcome: The outcome of these reactions is the formation of a substituted benzene ring .

    Synthesis of Benzene Derivatives

    • Field: Organic Chemistry
    • Application: Benzene derivatives can be synthesized through electrophilic aromatic substitution .
    • Method: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
    • Outcome: The outcome of these reactions is the formation of benzene derivatives .

    Synthesis of [Cu (bipy) 2 Cl] (nbs)

    • Field: Inorganic Chemistry
    • Application: “4-Nitrobenzenesulfonyl chloride” was used in the synthesis of [Cu (bipy) 2 Cl] (nbs) (bipy = 2,2′-bipyridine, nbs = 4-nitrobenzenesulfonate) .
    • Method: The specific method of synthesis is not provided in the source .
    • Outcome: The outcome of this application is the formation of [Cu (bipy) 2 Cl] (nbs) .

    Electrophilic Aromatic Substitution

    • Field: Organic Chemistry
    • Application: Compounds like “2-Nitrobenzenesulfonyl chloride” and “4-Nitrobenzenesulfonyl chloride” are often used as building blocks in organic chemistry . They are involved in electrophilic aromatic substitution reactions, a common type of reaction involving aromatic rings .
    • Method: In these reactions, an electrophile attacks the aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked, resulting in a substitution product .
    • Outcome: The outcome of these reactions is the formation of a substituted benzene ring .

    Synthesis of Benzene Derivatives

    • Field: Organic Chemistry
    • Application: Benzene derivatives can be synthesized through electrophilic aromatic substitution .
    • Method: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
    • Outcome: The outcome of these reactions is the formation of benzene derivatives .

    Synthesis of [Cu (bipy) 2 Cl] (nbs)

    • Field: Inorganic Chemistry
    • Application: “4-Nitrobenzenesulfonyl chloride” was used in the synthesis of [Cu (bipy) 2 Cl] (nbs) (bipy = 2,2′-bipyridine, nbs = 4-nitrobenzenesulfonate) .
    • Method: The specific method of synthesis is not provided in the source .
    • Outcome: The outcome of this application is the formation of [Cu (bipy) 2 Cl] (nbs) .

properties

IUPAC Name

4-bromo-2-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVZBWPPMOFMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278556
Record name 4-Bromo-2-nitrobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitrobenzene-1-sulfonyl chloride

CAS RN

89465-98-5
Record name 4-Bromo-2-nitrobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89465-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-nitrobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-nitrobenzenesulphonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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